molecular formula C20H14N4O B12444035 (3Z)-3-({4-[(E)-phenyldiazenyl]phenyl}imino)-1,3-dihydro-2H-indol-2-one CAS No. 301819-42-1

(3Z)-3-({4-[(E)-phenyldiazenyl]phenyl}imino)-1,3-dihydro-2H-indol-2-one

Cat. No.: B12444035
CAS No.: 301819-42-1
M. Wt: 326.4 g/mol
InChI Key: ASRRMNKOCQXDDL-UHFFFAOYSA-N
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Description

(3Z)-3-({4-[(E)-phenyldiazenyl]phenyl}imino)-1,3-dihydro-2H-indol-2-one is a complex organic compound characterized by its unique structure, which includes an indole core and a phenyldiazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-({4-[(E)-phenyldiazenyl]phenyl}imino)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting with the preparation of the indole core followed by the introduction of the phenyldiazenyl group. Common synthetic routes include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring.

    Introduction of the Phenyldiazenyl Group: This step involves the diazotization of aniline derivatives followed by coupling with the indole core. The reaction conditions often require a strong acid like hydrochloric acid and a nitrite source such as sodium nitrite.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-({4-[(E)-phenyldiazenyl]phenyl}imino)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the azo group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

(3Z)-3-({4-[(E)-phenyldiazenyl]phenyl}imino)-1,3-dihydro-2H-indol-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Investigated for its potential as an anticancer agent and in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of (3Z)-3-({4-[(E)-phenyldiazenyl]phenyl}imino)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to proteins and enzymes, altering their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-3-({4-[(E)-phenyldiazenyl]phenyl}imino)-1,3-dihydro-2H-indol-2-one is unique due to its combination of an indole core and a phenyldiazenyl group, which imparts specific electronic and steric properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

301819-42-1

Molecular Formula

C20H14N4O

Molecular Weight

326.4 g/mol

IUPAC Name

3-(4-phenyldiazenylphenyl)imino-1H-indol-2-one

InChI

InChI=1S/C20H14N4O/c25-20-19(17-8-4-5-9-18(17)22-20)21-14-10-12-16(13-11-14)24-23-15-6-2-1-3-7-15/h1-13H,(H,21,22,25)

InChI Key

ASRRMNKOCQXDDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

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